(E)-methyl 3-(3-methoxyphenyl)acrylate
Description
Contextualization within Cinnamate (B1238496) Ester Chemistry
Cinnamate esters, as a class, are significant due to their wide range of biological activities and applications. mdpi.comjocpr.com They are known to possess antioxidant, antimicrobial, anti-inflammatory, and antitumor properties. mdpi.comnih.goveurekaselect.com The core structure of cinnamic acid serves as a key intermediate in the biosynthetic pathways of many aromatic natural products. jocpr.com
The biological efficacy of these derivatives is often influenced by the substitution pattern on the phenyl ring. nih.gov For example, the presence and position of hydroxyl or methoxy (B1213986) groups can significantly impact their pharmacological activity. jocpr.com Methoxy-substituted cinnamates, in particular, have been noted for their role in controlling inflammatory diseases. jocpr.com Cinnamate esters are also widely used as intermediates in the production of pharmaceuticals and find applications in the fragrance and cosmetic industries. jocpr.comontosight.ai
Significance as a Synthetic Intermediate and Building Block
The synthesis of cinnamate esters like (E)-methyl 3-(3-methoxyphenyl)acrylate is achieved through several key organic reactions, highlighting their importance as versatile building blocks. taylorandfrancis.com Common synthetic routes include the Wittig reaction, the Heck reaction, and the Claisen-Schmidt condensation.
Wittig Reaction: This method is a premier route for synthesizing alkenes and is frequently used to produce cinnamate esters. It involves the reaction of an aldehyde with a triphenyl phosphonium (B103445) ylide. researchgate.netwebassign.net For cinnamate synthesis, a stabilized ylide like (carbethoxymethylene)triphenylphosphorane (B24862) reacts with a substituted benzaldehyde (B42025), typically yielding the trans isomer with high stereoselectivity. researchgate.netwebassign.net
Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for forming carbon-carbon bonds. misuratau.edu.lymdpi.com It couples an aryl or vinyl halide with an alkene, such as methyl acrylate (B77674), in the presence of a base to form a substituted alkene. mdpi.commatthey.com This reaction is noted for its high chemoselectivity and is used in the industrial synthesis of products like octyl-4-methoxycinnamate, a common UVB sunscreen. mdpi.com
Claisen-Schmidt Condensation: This reaction is a variation of the aldol (B89426) condensation, involving the reaction of an aromatic aldehyde (lacking an α-hydrogen) with a ketone or ester that has an α-hydrogen. wikipedia.org It is a frequently used method for preparing α,β-unsaturated ketones and esters, including cinnamates. taylorandfrancis.comyoutube.com The reaction between a substituted benzaldehyde and an ester like methyl acetate, catalyzed by a base, yields the corresponding cinnamate ester. researchgate.netnumberanalytics.com
These synthetic methods make this compound and its analogs readily accessible for further chemical transformations, serving as crucial intermediates in the synthesis of more complex molecules. chemicalbook.com
| Reaction | Description | Typical Reactants |
|---|---|---|
| Wittig Reaction | Forms an alkene from a carbonyl compound and a phosphorus ylide. researchgate.net | Aromatic aldehyde, triphenyl phosphonium ylide. webassign.net |
| Heck Reaction | Palladium-catalyzed coupling of an unsaturated halide with an alkene. mdpi.com | Aryl halide, acrylate ester, palladium catalyst, base. matthey.com |
| Claisen-Schmidt Condensation | Base-catalyzed condensation of an aromatic aldehyde with an ester. wikipedia.orgnumberanalytics.com | Aromatic aldehyde, aliphatic ester, base. youtube.com |
Overview of Current Research Trajectories
Current research continues to explore the potential of cinnamate esters, including this compound and its analogs, in various scientific fields. A significant area of focus is medicinal chemistry, where these compounds are investigated for their therapeutic properties.
Research into the antiprotozoal activity of synthetic cinnamate ester analogues has shown that the substitution pattern on the aromatic ring plays a key role in their efficacy against parasites like Leishmania donovani and Trypanosoma brucei. researchgate.net Similarly, studies on the antimicrobial properties of cinnamates have demonstrated that modifying the carboxylic group to an ester function can result in bioactive derivatives against various fungal strains. mdpi.com
Furthermore, cinnamic acid derivatives are being explored as building blocks for novel materials. For instance, they have been investigated as potential environmentally friendly plasticizers for polymers like polyvinyl chloride (PVC). mdpi.com The synthesis of new hybrid molecules, where a cinnamate moiety is conjugated with other bioactive scaffolds, is another active area of research aimed at developing dual-action therapeutic agents. researchgate.net The development of more efficient and sustainable synthetic methods, such as greening the Wittig reaction by performing it under solvent-free conditions, also remains an important research trajectory. gctlc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
15854-56-5; 38693-90-2 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.214 |
IUPAC Name |
methyl (E)-3-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-3-4-9(8-10)6-7-11(12)14-2/h3-8H,1-2H3/b7-6+ |
InChI Key |
NDMAAKFMVKZYIV-VOTSOKGWSA-N |
SMILES |
COC1=CC=CC(=C1)C=CC(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies and Precursors
Established Synthetic Pathways for (E)-Methyl 3-(3-methoxyphenyl)acrylate
Several reliable and well-documented methods are employed for the synthesis of this compound. These include the direct esterification of the corresponding carboxylic acid, palladium-catalyzed coupling reactions, and condensation reactions followed by esterification.
Esterification Reactions of Cinnamic Acid Derivatives
A straightforward and common method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, (E)-3-(3-methoxyphenyl)acrylic acid. This reaction involves the treatment of the carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst or a coupling agent to facilitate the formation of the methyl ester.
Acid-catalyzed esterification, often referred to as Fischer esterification, is a reversible reaction where a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. The removal of water, a byproduct of the reaction, is often necessary to drive the equilibrium towards the formation of the ester.
Alternatively, various coupling agents can be employed to activate the carboxylic acid for esterification under milder conditions. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, thus promoting the reaction with methanol.
Common Reagents for Esterification of (E)-3-(3-methoxyphenyl)acrylic acid:
| Reagent Type | Examples | General Conditions |
| Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Methanol as solvent, reflux temperature, water removal |
| Coupling Agents | Thionyl chloride (SOCl₂), Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Anhydrous organic solvent (e.g., Dichloromethane, DMF), often with a base or catalyst (e.g., DMAP) |
Heck-Type Coupling Approaches to Aromatic Acrylates
The Mizoroki-Heck reaction provides a powerful tool for the formation of carbon-carbon bonds, specifically for the synthesis of substituted alkenes like aromatic acrylates. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an unsaturated halide with an alkene. wikipedia.org For the synthesis of this compound, this typically involves the coupling of an aryl halide, such as 3-bromoanisole or 3-iodoanisole, with methyl acrylate (B77674). nih.gov
The catalytic cycle of the Heck reaction generally proceeds through a sequence of steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromoanisole) to form a palladium(II) species.
Migratory Insertion (Carbopalladation): The alkene (methyl acrylate) coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. This step generally favors the formation of the more stable (E)-isomer.
Reductive Elimination: The active palladium(0) catalyst is regenerated by the elimination of H-X, a process facilitated by a base.
Typical Components of a Heck Reaction for Synthesizing this compound:
| Component | Examples | Purpose |
| Aryl Halide | 3-Bromoanisole, 3-Iodoanisole | Source of the 3-methoxyphenyl group |
| Alkene | Methyl acrylate | Source of the acrylate backbone |
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyzes the C-C bond formation |
| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine | Stabilizes the palladium catalyst |
| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) | Neutralizes the hydrogen halide byproduct and aids in catalyst regeneration |
| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | Provides the reaction medium |
A variation of the traditional Heck reaction is the oxidative Heck reaction, also known as the Fujiwara-Moritani reaction. mdpi.com This approach allows for the direct coupling of an arene C-H bond with an alkene, thereby avoiding the need for pre-functionalized aryl halides. mdpi.com In the context of synthesizing this compound, this would involve the direct reaction of anisole with methyl acrylate in the presence of a palladium catalyst and an oxidant. The oxidant is required to regenerate the active palladium(II) catalyst. While this method is highly atom-economical, controlling the regioselectivity (ortho, meta, or para substitution) on the anisole ring can be a significant challenge.
Claisen-Schmidt Condensation and Subsequent Esterification Routes
The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone and another carbonyl compound. wikipedia.orgtaylorandfrancis.com To synthesize the precursor for this compound, 3-methoxybenzaldehyde (B106831) (which lacks α-hydrogens) is condensed with a compound containing an activated α-hydrogen, such as methyl acetate. wikipedia.org
This reaction proceeds via an enolate intermediate. The base abstracts an α-hydrogen from methyl acetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-methoxybenzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ester. However, a more common and efficient route involves the condensation of 3-methoxybenzaldehyde with acetic anhydride in the presence of a base (Perkin reaction) or with malonic acid (Doebner modification of the Knoevenagel condensation) to first synthesize (E)-3-(3-methoxyphenyl)acrylic acid.
Once the (E)-3-(3-methoxyphenyl)acrylic acid is formed and isolated, it is then subjected to an esterification reaction with methanol, as described in section 2.1.1, to yield the final product, this compound. This two-step approach is a very common and reliable method for preparing cinnamic esters.
Advanced Synthetic Strategies for Stereoselective Formation
The stereochemistry of the double bond in this compound is a crucial aspect of its structure. The "E" designation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the 3-methoxyphenyl group and the methoxycarbonyl group are trans to each other.
Fortunately, many of the established synthetic pathways inherently favor the formation of the (E)-isomer due to its greater thermodynamic stability.
In Heck-type reactions , the β-hydride elimination step typically proceeds in a syn-periplanar fashion, leading preferentially to the (E)-alkene. The steric hindrance in the transition state leading to the (Z)-isomer is generally higher, making the formation of the (E)-isomer the major pathway.
In Claisen-Schmidt and related condensation reactions , the elimination of water from the aldol intermediate is also under thermodynamic control. The extended conjugation and reduced steric strain of the (E)-isomer make it the favored product over the less stable (Z)-isomer.
While these reactions are highly stereoselective, trace amounts of the (Z)-isomer may still be formed. Purification techniques such as recrystallization or column chromatography are often sufficient to isolate the pure (E)-isomer.
Precursor Synthesis and Functionalization for this compound
The synthesis of this compound relies on the availability of key starting materials. The functionalization of readily available aromatic compounds is a common strategy to obtain these precursors.
Key Precursors and Their Synthesis:
| Precursor | Typical Synthetic Route |
| (E)-3-(3-methoxyphenyl)acrylic acid | Synthesized via Claisen-Schmidt condensation of 3-methoxybenzaldehyde with acetic anhydride or malonic acid. This is the direct precursor for esterification. |
| 3-Methoxybenzaldehyde | Can be prepared by the methylation of 3-hydroxybenzaldehyde using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. |
| 3-Bromoanisole / 3-Iodoanisole | Prepared from anisole via electrophilic aromatic substitution. Direct bromination or iodination of anisole typically yields a mixture of ortho and para isomers, so multi-step sequences starting from other functionalized benzenes (e.g., 3-aminophenol) may be required for pure meta-substitution. |
| Methyl acrylate | An industrially produced monomer, typically synthesized by the esterification of acrylic acid, which itself can be produced from the oxidation of propylene. |
Synthesis of 3-Methoxybenzaldehyde and Related Aryl Precursors
3-Methoxybenzaldehyde, also known as m-anisaldehyde, is a pivotal intermediate in the synthesis of the target compound. chemicalbook.com It is a colorless to pale yellow oily liquid, insoluble in water but soluble in organic solvents like ethanol and ether. google.comguidechem.com Several synthetic routes have been established for its preparation, utilizing different starting materials and reaction conditions.
One common method involves the methylation of 3-hydroxybenzaldehyde. This reaction is typically carried out using a methylating agent such as dimethyl sulfate in the presence of a base. chemicalbook.comguidechem.com For instance, 3-hydroxybenzaldehyde can be treated with dimethyl sulfate and sodium hydroxide in an aqueous solution at temperatures ranging from 5-50°C. guidechem.com
Another significant pathway is the oxidation of m-methoxybenzyl alcohol. A green chemistry approach for this transformation utilizes nitric acid as the oxidant and water as the solvent at room temperature. google.com This method is noted for its operational simplicity, use of inexpensive and readily available raw materials, and environmentally friendly profile. google.com The reaction efficiently oxidizes the alcohol to the corresponding aldehyde with molar ratios of nitric acid to m-methoxybenzyl alcohol between 1 and 2. google.com
Additionally, 3-methoxybenzaldehyde can be synthesized from m-chlorobenzaldehyde through a multi-step process. This involves first protecting the aldehyde group, for example, by forming an acetal with ethylene glycol. This is followed by a nucleophilic substitution reaction with sodium methoxide to replace the chlorine atom with a methoxy (B1213986) group, and subsequent deprotection to yield the final product. google.com
| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| m-methoxybenzyl alcohol | Nitric acid, Water | Room temperature (10-18°C preferred) | - | google.com |
| 3-hydroxybenzaldehyde | Dimethyl sulfate, Sodium hydroxide, Water | 10-50°C, reaction time 2-36 hours | - | guidechem.com |
| m-methoxybenzyl alcohol | Nitric acid, Dichloromethane | Cooled below 5°C, 7-hour reaction | 94% | guidechem.com |
Preparation of 3-Methoxycinnamic Acid for Esterification
The direct precursor to this compound is 3-methoxycinnamic acid. This unsaturated carboxylic acid is typically synthesized through a condensation reaction involving 3-methoxybenzaldehyde.
A widely used method for this transformation is the Knoevenagel condensation. bepls.com In a specific example, 3-methoxybenzaldehyde is reacted with malonic acid in a solvent such as dimethylbenzene. google.com The reaction is catalyzed by a base, commonly pyridine. The mixture is stirred at room temperature before being heated to facilitate the reaction, which proceeds over a couple of hours. This process has been reported to achieve high yields, in the range of 91-94%. google.com
| Reactants | Solvent/Catalyst | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| m-methoxybenzaldehyde, Malonic acid | Dimethylbenzene, Pyridine | Stirred at room temperature for 30 mins, then heated at 80°C for 2 hours | 91.1% - 93.9% | google.com |
The final step in the synthesis of the target compound is the esterification of 3-methoxycinnamic acid with methanol. This can be achieved through various standard esterification procedures, such as Fischer esterification or Steglich esterification.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles can be applied to the synthesis of this compound at various stages, from precursor preparation to the final esterification step.
One greener approach involves a modified Steglich esterification for producing cinnamate (B1238496) derivatives. nih.gov Traditionally, this reaction uses hazardous chlorinated solvents. jove.com A more environmentally benign methodology utilizes acetonitrile as the solvent. nih.govjove.com This protocol has been shown to be effective for coupling (E)-cinnamic acid with various alcohols using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction proceeds efficiently with mild heating and can produce high yields without the need for chromatographic purification, making it an attractive alternative to traditional methods. nih.govjove.com
The synthesis of precursors can also be designed with green principles in mind. As mentioned previously, the oxidation of m-methoxybenzyl alcohol to 3-methoxybenzaldehyde using nitric acid in water is an example of a greener alternative to methods that use more hazardous oxidants or solvents. google.com
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgbeilstein-journals.org This technology can be effectively applied to the synthesis of this compound.
Microwave irradiation can accelerate both the formation of the cinnamic acid precursor and the final esterification step. acs.orggoogle.com For example, the Fischer esterification of trans-cinnamic acid has been successfully performed under microwave irradiation, providing a high-yielding experiment that is significantly faster than conventional refluxing. acs.org Studies have shown that microwave-assisted reactions can reduce reaction times from hours to mere minutes. beilstein-journals.orgnih.gov
The advantages of microwave-assisted synthesis include:
Highly accelerated reaction rates: Drastically reduces reaction times. ajrconline.org
Improved yields and product quality: Often results in higher yields and fewer byproducts. beilstein-journals.orgnih.gov
Energy efficiency: Direct heating of the reaction mixture is more efficient than conventional oil baths or heating mantles.
Environmental benefits: Shorter reaction times and often solvent-free conditions contribute to a greener process. ajrconline.orgnih.gov
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Esterification | Requires hours of reflux | Completed in minutes | Reduced reaction time, energy savings | acs.org |
| Heterocyclic Synthesis | 20 hours, 38% yield | 8 minutes, 68-82% yield | Drastically reduced time, increased yield | nih.gov |
| General Synthesis | Longer heating time, use of excess solvents | Clean, simple, efficient, fast | Environmentally friendly, cost-effective | ajrconline.org |
Chemical Reactivity and Transformation Pathways
Reactivity Profile of the α,β-Unsaturated Ester Moiety
The α,β-unsaturated ester group is the most reactive site for many transformations. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates a polarized system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic feature governs the primary reaction pathways for this part of the molecule.
Nucleophilic Additions and Conjugate Additions
The most characteristic reaction of the α,β-unsaturated ester moiety is the conjugate or Michael (1,4-) addition. rsc.orgwikipedia.orgresearchgate.net In this process, a nucleophile attacks the electrophilic β-carbon, leading to the formation of an enolate intermediate which is subsequently protonated (usually during workup) to yield the saturated addition product. researchgate.net This mode of reaction is generally favored over direct (1,2-) addition to the carbonyl carbon, especially with softer, less basic nucleophiles. organic-chemistry.org
A wide array of nucleophiles can participate in this reaction, including organometallic reagents, amines, thiols, and stabilized carbanions. The choice of nucleophile is critical and determines the final product structure. researchgate.net
| Nucleophile Type | Example Reagent | Reaction Product with (E)-methyl 3-(3-methoxyphenyl)acrylate |
| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl 3-(3-methoxyphenyl)-3-methylbutanoate |
| Amines | Piperidine | Methyl 3-(3-methoxyphenyl)-3-(piperidin-1-yl)propanoate |
| Thiols | Thiophenol (PhSH) | Methyl 3-(3-methoxyphenyl)-3-(phenylthio)propanoate |
| Stabilized Carbanions | Diethyl malonate (with base) | Diethyl 2-(1-(3-methoxyphenyl)-3-methoxy-3-oxopropyl)malonate |
Electrophilic Additions to the Double Bond
While the double bond in this compound is electron-deficient and thus less reactive towards electrophiles than a simple alkene, electrophilic addition reactions can still occur under specific conditions. nih.gov The electron-withdrawing nature of the ester group deactivates the alkene system towards electrophilic attack.
Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond can proceed, typically forming a vicinal dibromide. The reaction mechanism is believed to involve a cyclic bromonium ion intermediate, which is then opened by a bromide ion. wikipedia.orgorganic-chemistry.org This results in an anti-addition, where the two bromine atoms are added to opposite faces of the original double bond. nih.gov In the presence of a nucleophilic solvent like methanol (B129727), mixed additions can occur, such as methoxybromination, where a methoxy (B1213986) group and a bromine atom are added across the bond. mdpi.com
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) is also possible. The regioselectivity of this addition is governed by the stability of the intermediate carbocation. Protonation occurs at the β-carbon, which avoids placing a positive charge adjacent to the electron-withdrawing ester group. This leads to the formation of a more stable carbocation at the α-position, which is benzylic and thus resonance-stabilized by the phenyl ring. Subsequent attack by the halide ion at the α-position yields the final product. organic-chemistry.orgresearchgate.net
| Reaction | Reagents | Product | Notes |
| Bromination | Br₂ in CCl₄ | Methyl 2,3-dibromo-3-(3-methoxyphenyl)propanoate | Proceeds via a cyclic bromonium ion, resulting in anti-addition. |
| Methoxybromination | N-Bromosuccinimide (NBS), Methanol (MeOH) | Methyl 2-bromo-3-methoxy-3-(3-methoxyphenyl)propanoate | A mixed addition reaction where both the bromine electrophile and the solvent add across the double bond. mdpi.com |
| Hydrobromination | HBr | Methyl 2-bromo-3-(3-methoxyphenyl)propanoate | Follows Markovnikov principles adapted for a conjugated system, with the nucleophile (Br⁻) adding to the α-position. |
Transformations Involving the Methoxy-Substituted Phenyl Ring
The aromatic ring provides a second major site for reactivity, primarily through electrophilic substitution, with the existing substituents directing the position of incoming groups. Furthermore, the methoxy group itself can be chemically transformed.
Aromatic Electrophilic Substitution Reactions
The regiochemical outcome of electrophilic aromatic substitution (SEAr) on the phenyl ring is determined by the combined directing effects of the two existing substituents: the methoxy group and the methyl acrylate (B77674) group. nih.govwikipedia.org
Methoxy Group (-OCH₃): This is an activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director.
Methyl Acrylate Group (-CH=CHCO₂CH₃): This is a deactivating group because the carbonyl withdraws electron density from the ring. It is a meta-director.
In this compound, the methoxy group is at the C3 position and the acrylate side chain is at the C1 position. The directing effects are as follows:
The methoxy group directs incoming electrophiles to positions C2, C4, and C6.
The acrylate group directs to positions C2 and C6 (since C4 is para).
The positions C2 and C6 are therefore strongly favored as they are activated by the ortho and para positions of the powerful methoxy director and are simultaneously at the meta position of the deactivating acrylate group. Position C4 is also activated by the methoxy group. Thus, substitution is expected to occur primarily at the C2, C4, and C6 positions, often yielding a mixture of isomers.
| Reaction Type | Typical Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-(3-methoxy-2/4/6-nitrophenyl)acrylate |
| Bromination | Br₂, FeBr₃ | Methyl 3-(2/4/6-bromo-3-methoxyphenyl)acrylate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 3-(2/4/6-acetyl-3-methoxyphenyl)acrylate |
Functional Group Interconversions on the Phenyl Ring
The methoxy group is a robust functional group but can be transformed under specific conditions. The most common interconversion is its cleavage to a hydroxyl group (phenol), which can serve as a handle for further reactions.
Ether Cleavage: The methyl ether can be cleaved to reveal the corresponding phenol. This transformation is typically achieved using strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). This reaction proceeds via nucleophilic attack on the methyl group, with the phenolic oxygen acting as a leaving group that is subsequently protonated.
| Transformation | Reagents | Product |
| O-Demethylation | Boron tribromide (BBr₃) followed by H₂O | (E)-methyl 3-(3-hydroxyphenyl)acrylate |
| Ether Cleavage | Concentrated Hydrobromic Acid (HBr), heat | (E)-methyl 3-(3-hydroxyphenyl)acrylate |
Catalytic Cross-Coupling Reactions
While this compound itself is not a typical substrate for cross-coupling, its derivatives, particularly those bearing a halide or triflate on the aromatic ring, are excellent partners in a wide range of palladium-catalyzed reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org Additionally, modern C-H activation strategies can potentially functionalize the aromatic ring directly. rsc.org
The following table summarizes key cross-coupling reactions that could be performed on a halogenated derivative, such as (E)-methyl 3-(5-bromo-3-methoxyphenyl)acrylate.
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Example Product |
| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., PhB(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | Methyl 3-(5'-methoxy-[1,1'-biphenyl]-3-yl)acrylate libretexts.org |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | C(sp²)-C(sp²) | Methyl 3-(3-methoxy-5-styrylphenyl)acrylate wikipedia.org |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | Methyl 3-(3-methoxy-5-(phenylethynyl)phenyl)acrylate |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | C(sp²)-N | Methyl 3-(3-methoxy-5-morpholinophenyl)acrylate wikipedia.org |
| C-H Activation/Olefination | Alkene (e.g., Methyl Acrylate) | Pd(OAc)₂, Directing Group assistance | C(sp²)-C(sp²) | Direct functionalization of the parent compound at an aromatic C-H bond (e.g., at C2 or C6). rsc.org |
Derivatization Strategies for Diverse Chemical Entities
The functional groups of this compound provide multiple handles for chemical modification, allowing for the synthesis of a diverse library of related compounds.
The methyl ester group can be readily modified through transesterification. This reaction involves heating the methyl ester with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a new alkyl or aryl group. google.com This process is reversible, and the reaction is typically driven to completion by removing the methanol by-product, often as an azeotrope. google.com Transesterification is a valuable strategy for producing a variety of acrylate esters with different physical and chemical properties from a common precursor. researchgate.net For example, reacting this compound with n-butanol would yield (E)-butyl 3-(3-methoxyphenyl)acrylate. researchgate.net
Table 3. Transesterification of this compound
Shows potential products from the reaction of this compound with various alcohols.
| Reactant Alcohol | Resulting Ester Product | Potential Catalyst |
|---|---|---|
| Ethanol | (E)-ethyl 3-(3-methoxyphenyl)acrylate | H2SO4, NaOMe |
| n-Butanol | (E)-butyl 3-(3-methoxyphenyl)acrylate | NaHSO4, Dibutyl tin oxide |
| Isopropanol | (E)-isopropyl 3-(3-methoxyphenyl)acrylate | Lipase (e.g., Novozym 435) |
| Benzyl alcohol | (E)-benzyl 3-(3-methoxyphenyl)acrylate | H2SO4, Ti(OBu)4 |
The α,β-unsaturated system in the acrylate moiety is a prime site for reduction and oxidation reactions.
Reductions: The double bond and the ester carbonyl can be selectively reduced using different reagents.
Selective C=C Reduction: Catalytic hydrogenation (e.g., using H₂ over Pd/C) can selectively reduce the alkene double bond to yield methyl 3-(3-methoxyphenyl)propanoate, leaving the ester and aromatic ring intact.
Selective C=O Reduction: Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can reduce the ester to an aldehyde or, with excess reagent, to an alcohol, potentially without affecting the C=C double bond.
Conjugate Reduction: Certain reagents, like sodium borohydride (B1222165) in the presence of specific additives, can achieve 1,4-reduction (conjugate addition) of the enoate system.
Complete Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester carbonyl and the carbon-carbon double bond, yielding 3-(3-methoxyphenyl)propan-1-ol.
Oxidations: The electron-deficient double bond is generally resistant to oxidation compared to electron-rich alkenes. However, under specific conditions, it can be oxidized.
Epoxidation: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can epoxidize the double bond to form a methyl 2,3-epoxy-3-(3-methoxyphenyl)propanoate.
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond, yielding 3-methoxybenzaldehyde (B106831) and a glyoxylate (B1226380) derivative.
Initiated Oxidation: The oxidation of acrylates can proceed via a chain mechanism when initiated, involving oxygen uptake to form peroxide and hydroperoxide species. researchgate.net The rate of this oxidation is described by the equation w = k₂/(2k₆)¹/²[monomer]wᵢ¹/², where k₂ and k₆ are the rate constants for chain propagation and termination, respectively. researchgate.net
Table 4. Reduction and Oxidation Products of the Acrylic System
Summarizes the outcomes of various reduction and oxidation reactions on an α,β-unsaturated ester system.
| Reaction Type | Reagent | Primary Product |
|---|---|---|
| C=C Reduction | H2, Pd/C | Saturated ester (propanoate) |
| C=O Reduction | LiAlH4 | Saturated alcohol (propanol) |
| Epoxidation | m-CPBA | Epoxide |
| Oxidative Cleavage | O3; then DMS | Aldehyde and glyoxylate |
Applications in Organic Synthesis and Medicinal Chemistry Building Blocks
Utilization as a Key Intermediate in Complex Natural Product Synthesis
While direct, multi-step syntheses of complex natural products originating from (E)-methyl 3-(3-methoxyphenyl)acrylate are specialized, the broader class of cinnamates and ferulates are central to biochemical pathways and synthetic strategies. For instance, (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, known as ferulic acid, is a closely related, naturally abundant phenolic acid from which many synthetic intermediates are derived. The methyl ester of ferulic acid has been isolated from the plant Pisonia aculeata and is classified as a plant metabolite chemicalbook.com. The structural motif of this compound is foundational to phenylpropanoids, a class of natural products that includes lignans, flavonoids, and coumarins. Synthetic chemists often utilize such structures as starting points for creating more complex and biologically significant molecules.
Contribution to the Synthesis of Biologically Active Compounds
The methoxyacrylate scaffold is a critical pharmacophore in medicinal and agricultural chemistry. Derivatives of methyl acrylate (B77674) are fundamental to the creation of various biologically active compounds.
A prominent application is in the development of fungicides. The (E)-β-methoxyacrylate unit is the active group in methoxyacrylate fungicides, a class of agricultural chemicals with a unique mechanism of action patsnap.com. A well-known example is Azoxystrobin, a strobilurin fungicide, which is chemically named methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate google.com. The synthesis of such complex molecules relies on precursors that contain the core acrylate structure patsnap.comgoogle.com.
Furthermore, various esters of substituted cinnamic acids, structurally related to this compound, have demonstrated a range of biological activities. These include antifungal, antidiabetic, antioxidant, and anti-inflammatory properties mdpi.com. For example, a synthesized cinnamic acid ester, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, showed higher α-glucosidase inhibition activity than the standard drug acarbose, suggesting potential for developing antidiabetic agents mdpi.com. The synthesis of hybrid molecules, such as combining ferulic acid with esculetin, has also been explored to create compounds with potential antioxidant activity mdpi.com.
| Compound Class/Example | Biological Activity | Reference |
|---|---|---|
| Methoxyacrylate Fungicides (e.g., Azoxystrobin) | Fungicidal | patsnap.comgoogle.com |
| 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate | α-Glucosidase Inhibition (Antidiabetic) | mdpi.com |
| Ferulic acid-Esculetin Hybrid | Potential Antioxidant | mdpi.com |
| Cinnamic Acid Esters (General) | Antifungal, Antituberculosis, Antimalarial | mdpi.com |
Role in the Design and Construction of Novel Chemical Scaffolds
The reactivity of the acrylate group and the potential for functionalization of the aromatic ring make this compound a valuable tool for creating novel chemical scaffolds. It can be used to synthesize hybrid compounds that merge distinct pharmacophores into a single molecule. An example is the esterification of a protected ferulic acid with 6,7-hydroxycoumarin (esculetin) to produce a new hybrid compound, (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate mdpi.com. This strategy allows for the exploration of new chemical space and the potential for synergistic biological activities.
The synthesis of various 3-methoxy-2-aryl acrylate compounds also highlights its role in building diverse molecular frameworks that can be screened for biological activity google.comresearchgate.net. These reactions often involve using the parent phenyl acetate derivative and introducing the methoxyacrylate group through a formylation and subsequent methylation process patsnap.com.
Precursor for Advanced Polymer Chemistry
Derivatives of this compound serve as precursors in the field of polymer chemistry. Specifically, the related compound Methyl (2E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate is utilized in methods for preparing photoaligning polymer materials chemicalbook.comchemdad.com. These materials are advanced polymers that can control the alignment of liquid crystal molecules upon exposure to polarized light, a critical technology in the manufacturing of liquid crystal displays (LCDs) and other optical devices. The cinnamate (B1238496) moiety in the polymer side chain undergoes photochemical [2+2] cycloaddition, which induces the desired alignment.
Integration into Heterocyclic Compound Synthesis
The acrylate structure is a versatile component in the synthesis of various heterocyclic compounds. Methyl 3-methoxyacrylate is an important intermediate used in the synthesis of pharmaceuticals and pesticides google.com. It can be employed in acid-catalyzed reactions with electron-rich aromatic compounds, such as indoles, to produce 3-indolyl α,β-unsaturated carbonyl compounds researchgate.net.
Theoretical and Mechanistic Investigations of E Methyl 3 3 Methoxyphenyl Acrylate
Computational Studies on Molecular Conformation and Isomerism
The conformational flexibility of (E)-methyl 3-(3-methoxyphenyl)acrylate is primarily associated with rotation around several single bonds. The most significant of these are the C-O single bonds of the methoxy (B1213986) and ester groups, and the C-C single bond connecting the phenyl ring to the acrylate (B77674) moiety. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the preferred conformations and the energy barriers to rotation.
The (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric hindrance between the phenyl ring and the ester group. Within the (E)-isomer, different rotational conformers (rotamers) can exist. The orientation of the methoxy group relative to the acrylate side chain, and the conformation of the methyl ester group, give rise to several potential energy minima.
Table 1: Calculated Relative Energies of Conformers of a Substituted Methyl Cinnamate (B1238496) Analog This table presents representative data for a structurally similar compound to illustrate the typical energy differences between conformers.
| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | ~180° | 0.00 |
| Local Minimum 1 | ~45° | 2.5 |
| Local Minimum 2 | ~135° | 2.8 |
The planarity of the molecule is a key factor in its stability, as it allows for maximum conjugation between the phenyl ring and the acrylate system. DFT calculations can predict the rotational barriers between these conformers. For instance, the rotation around the C-C bond linking the phenyl ring and the vinyl group would involve overcoming a significant energy barrier due to the disruption of π-conjugation. Studies on substituted biphenyls and similar systems suggest these barriers can be in the range of 5-15 kcal/mol. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the electronic structure of this compound and predicting its reactivity. The distribution of electron density, molecular orbital energies, and electrostatic potential are key descriptors.
Table 2: Representative Mulliken Atomic Charges for this compound This table shows illustrative Mulliken charges calculated using a DFT method (e.g., B3LYP/6-31G) to demonstrate electron distribution.*
| Atom | Mulliken Charge (a.u.) |
|---|---|
| Carbonyl Carbon | +0.65 |
| Carbonyl Oxygen | -0.55 |
| β-Carbon (alkene) | -0.20 |
| Oxygen (methoxy) | -0.50 |
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the double bond, making these sites susceptible to electrophilic attack. The LUMO is generally centered on the electron-deficient acrylate moiety, particularly the carbonyl group and the β-carbon, indicating these as likely sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Mechanistic Elucidation of Key Reaction Pathways
This compound is commonly synthesized via the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene. wikipedia.org Computational studies can provide a detailed picture of the reaction mechanism.
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. wikipedia.org Transition state theory, combined with DFT calculations, allows for the determination of the structures and energies of the transition states for each step.
The presence of the electron-donating methoxy group on the phenyl ring can influence the rate of the reaction. Electron-donating groups can facilitate the initial oxidative addition of the aryl halide to the palladium(0) catalyst. libretexts.org However, the electronic nature of the substituents on the alkene also plays a significant role. For acrylates, which are electron-deficient, the reaction is generally enhanced. wikipedia.org
Table 3: Illustrative Activation Energies for the Heck Reaction This table provides representative activation energies for key steps in a palladium-catalyzed Heck reaction involving a substituted aryl halide and methyl acrylate.
| Reaction Step | Calculated Activation Energy (kcal/mol) |
|---|---|
| Oxidative Addition | 15 - 20 |
| Migratory Insertion | 5 - 10 |
| β-Hydride Elimination | ~5 |
Computational analysis of the transition states can also explain the stereoselectivity of the reaction, which overwhelmingly favors the formation of the (E)-isomer. This is due to the lower energy of the transition state leading to the trans product, which minimizes steric interactions.
For the isomerization of this compound to its (Z)-isomer, thermodynamic calculations would show the (E)-isomer to be more stable. Experimental and computational studies on similar cinnamate derivatives have quantified these stability differences. For example, the enthalpy of hydrogenation for methyl (E)-cinnamate is lower than that for the (Z)-isomer, reflecting its greater thermodynamic stability. mdpi.com
The rate-determining step of a reaction can be identified by finding the transition state with the highest energy relative to the reactants. In the Heck reaction, the oxidative addition or the migratory insertion step is often rate-limiting, depending on the specific substrates and reaction conditions. Kinetic studies, both experimental and computational, are essential for optimizing reaction conditions to achieve higher yields and selectivity.
In Vitro Biological Activity and Mechanistic Insights
Mechanistic Basis of Antioxidant Properties in Cellular Models
While direct studies on the antioxidant mechanism of (E)-methyl 3-(3-methoxyphenyl)acrylate in cellular models are not extensively documented, the antioxidant potential of the broader class of cinnamic acid derivatives is well-established. The primary mechanisms of antioxidant action for phenolic compounds, including cinnamic acids, involve the scavenging of free radicals. nih.gov This is typically achieved through the donation of a hydrogen atom from a phenolic hydroxyl group, which neutralizes the radical and terminates the radical chain reaction. nih.gov
Elucidation of Anti-inflammatory Pathways at a Molecular Level
The anti-inflammatory properties of cinnamic acid esters have been investigated through various in vitro models. Although specific data for this compound is limited, studies on analogous compounds provide significant insights into the likely molecular pathways. A prominent mechanism involves the inhibition of key inflammatory mediators and signaling pathways.
For example, ethyl-p-methoxycinnamate, a structurally similar compound, has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, including interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, this compound was found to inhibit the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the synthesis of prostaglandins, potent inflammatory mediators. mdpi.com The IC50 values for COX-1 and COX-2 inhibition by ethyl-p-methoxycinnamate were determined to be 1.12 µM and 0.83 µM, respectively. mdpi.com
Another study on resveratrol-based cinnamic ester hybrids revealed that their anti-inflammatory action may be partly due to the inhibition of the NF-κB signaling pathway. researchgate.net This was evidenced by the suppression of the expression of inducible nitric oxide synthase (iNOS), COX-2, and the phosphorylation of p65 and IκBα in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. researchgate.net Cinnamic acid derivatives, in general, are recognized for their potential to inhibit both lipoxygenase (LOX) and COX enzymes, further highlighting their role as multi-target anti-inflammatory agents. eurekaselect.comnih.gov
Table 1: In Vitro Anti-inflammatory Activity of Ethyl-p-methoxycinnamate
| Parameter | Effect of Ethyl-p-methoxycinnamate | Reference |
|---|---|---|
| Cytokine Production (U937 cells) | Dose-dependent reduction of IL-1 and TNF-α. Strong inhibition of TNF-α (64.11%) at 25 µg/ml. | nih.gov |
| COX Enzyme Inhibition | Non-selective inhibition of COX-1 and COX-2. | mdpi.com |
| IC50 for COX-1 | 1.12 µM | mdpi.com |
| IC50 for COX-2 | 0.83 µM | mdpi.com |
Investigation of Antimicrobial Action Mechanisms
The antimicrobial properties of cinnamic acid and its derivatives are attributed to several mechanisms of action. A primary mode of action against bacteria is the disruption of the cell membrane's integrity. frontiersin.org This disruption can lead to the leakage of intracellular components and ultimately cell death. The lipophilicity of cinnamic acid esters, influenced by the ester group, can enhance their ability to penetrate bacterial cell membranes. mdpi.com
Within the broader class of methoxyacrylates, a well-defined mechanism of antifungal activity is the inhibition of the mitochondrial respiratory chain. wikipedia.org These compounds bind to the ubiquinol (B23937) oxidation site of the cytochrome c oxidase complex, which blocks electron transport and prevents the synthesis of ATP, leading to fungal cell death. wikipedia.org While this is a known mechanism for many fungicidal methoxyacrylates, specific studies are needed to confirm this action for this compound against fungal pathogens.
The antibacterial activity of cinnamic acid derivatives is also influenced by the specific chemical structure, including the nature of the ester or amide group. For instance, a study on synthetic cinnamides and cinnamates showed that different derivatives exhibited varying levels of activity against pathogenic fungi and bacteria, with some compounds demonstrating fungicidal and bactericidal effects. mdpi.com
Enzyme Inhibition Studies and Molecular Docking Analysis
Derivatives of cinnamic acid, particularly those with methoxy (B1213986) substitutions, have been identified as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. nih.gov The inhibition of this enzyme can help in managing postprandial hyperglycemia.
Studies on p-methoxycinnamic acid and its ethyl ester have shown them to be highly active inhibitors of α-glucosidase from baker's yeast. nih.gov Notably, p-methoxycinnamic acid ethyl ester, an analog of the title compound, was found to be a competitive inhibitor of the enzyme with an IC50 value of 0.05 ± 0.03 mM. nih.gov This suggests that it likely binds to the active site of the enzyme, competing with the natural substrate.
While a specific molecular docking study for this compound is not available, a docking analysis of a related compound, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, against α-glucosidase indicated a good binding affinity. researchgate.net Such in silico studies help to elucidate the potential ligand-protein interactions at the molecular level, often involving hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site.
Table 2: α-Glucosidase Inhibitory Activity of a p-Methoxycinnamic Acid Analog
| Compound | Inhibition Type | IC50 (mM) | Reference |
|---|
Beyond α-glucosidase, cinnamic acid derivatives have been shown to inhibit other enzymes. For example, various esters of trimethoxycinnamic acid have demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a mixed type of inhibition observed for the most active compounds. mdpi.com A series of cinnamic acid-eugenol esters were also found to be potent tyrosinase inhibitors, with the most active compound exhibiting a reversible mixed-type inhibition mechanism. mdpi.com These findings suggest that the cinnamic acid scaffold is a versatile template for the design of inhibitors for a variety of enzymes. However, specific studies on this compound targeting these or other enzymes are yet to be reported.
Receptor Binding Studies and Functional Assays in vitro
Currently, there is a lack of published in vitro receptor binding studies and functional assays specifically for this compound. The investigation of its interaction with various cellular receptors would be a valuable area for future research to further elucidate its pharmacological profile and potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for (E)-methyl 3-(3-methoxyphenyl)acrylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Horner-Wadsworth-Emmons (HWE) or Wittig reactions , which form α,β-unsaturated esters. For example, reacting a phosphonate ylide with a 3-methoxybenzaldehyde derivative under inert conditions (e.g., nitrogen atmosphere) yields the (E)-isomer selectively. Optimization involves:
- Adjusting solvent polarity (e.g., THF or DMF) to control reaction kinetics.
- Using strong bases (e.g., NaH or KHMDS) to deprotonate intermediates.
- Monitoring stereochemistry via NMR (e.g., coupling constants for E/Z configuration) .
- Purity is validated using HPLC or GC-MS , with yields typically ranging from 60% to 85% depending on substituent effects .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methoxy group (~δ 3.8 ppm for 1H; ~δ 55 ppm for 13C), acrylate protons (δ 6.3–7.8 ppm, with J = 16 Hz for trans coupling), and aromatic protons (δ 6.7–7.4 ppm).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O), ~1630 cm⁻¹ (C=C), and ~1250 cm⁻¹ (C-O of methoxy).
- Mass Spectrometry : Molecular ion ([M+H]+) at m/z 206.2 confirms molecular weight .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer :
- Antioxidant Activity : Use DPPH radical scavenging assays ; IC50 values are calculated and compared to standards like ascorbic acid.
- Cytotoxicity : Screen against cancer cell lines (e.g., PC-3, K562) via MTT assays at 50 μM concentrations. For example, derivatives of this compound showed 59% inhibition in PC-3 cells .
- Enzyme Inhibition : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorescence-based assays .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXTL/SHELXL software is critical:
- Data Collection : Use SMART/SAINT systems (Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically.
- Validation : Check R-factors (<5%) and residual electron density (<0.5 e Å⁻³). Example: The crystal structure of a related compound (CCDC-1825526) confirmed planar geometry of the acrylate moiety .
Q. What strategies address contradictions in biological activity data across similar acrylate derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. hydroxyl groups). For instance, methoxy groups enhance lipophilicity, improving membrane permeability but reducing antioxidant capacity .
- Dose-Response Curves : Re-evaluate IC50 values at varying concentrations (e.g., 10–100 μM) to identify non-linear effects.
- Molecular Docking : Use software like AutoDock to predict binding modes with targets (e.g., COX-2), correlating with experimental IC50 discrepancies .
Q. How can multi-step synthesis of functionalized derivatives be optimized for scalability?
- Methodological Answer :
- Protection/Deprotection : Use benzyl or acetyl groups to protect reactive sites (e.g., phenolic -OH). For example, benzyl-protected intermediates are stable under HWE reaction conditions .
- Catalysis : Employ Pd/C for hydrogenolysis or K2CO3 for deacetylation in CH2Cl2/MeOH mixtures (yields >70%) .
- Process Monitoring : Track intermediates via TLC or inline FTIR to minimize side reactions.
Key Methodological Recommendations
- For crystallographic challenges , use SHELXL for high-resolution refinement, and validate hydrogen bonding networks with PLATON .
- In biological assays , include healthy cell lines (e.g., COS-7) to assess selectivity and avoid false positives .
- For synthetic scalability , prioritize one-pot reactions or flow chemistry setups to reduce purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
